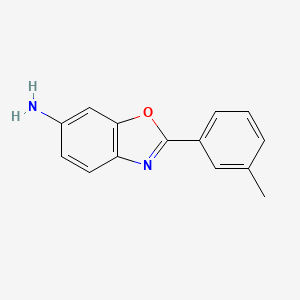

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

Description

The exact mass of the compound 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYEVORGNXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424212 | |

| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890985-45-2 | |

| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890985-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

Foreword: The Benzoxazole Scaffold in Modern Drug Discovery

The 2-arylbenzoxazole core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a wide array of biological systems, from neurodegenerative diseases to microbial infections.[1][2][3][4] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for library synthesis and hit-to-lead optimization. The specific compound, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (IUPAC Name: 2-(3-methylphenyl)-1,3-benzoxazol-6-amine), incorporates key features—a benzoxazole core, a substituted aryl ring, and a primary amine—that are pivotal for modulating properties like receptor binding, solubility, and metabolic stability.[1]

This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of this target compound. As Senior Application Scientists, we emphasize not just the "how" but the "why"—grounding each analytical step in solid chemical principles to create a self-validating workflow. The convergence of data from orthogonal techniques is the cornerstone of absolute structural confirmation.

Foundational Step: Synthesis and Purification

Before any analysis can commence, a pure sample of the target compound is required. The most direct and reliable route to 2-arylbenzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a corresponding benzoic acid or its derivative.[5][6][7]

Protocol 1.1: Synthesis via Acid-Catalyzed Condensation

This protocol involves the reaction of 4-amino-2-aminophenol with 3-methylbenzoic acid, a common and robust method for forming the benzoxazole ring.[7][8]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-2-aminophenol dihydrochloride (1.0 eq), 3-methylbenzoic acid (1.1 eq), and a polyphosphoric acid (PPA) or Eaton's reagent as both the solvent and catalyst.

-

Reaction: Heat the mixture to 180-200°C with constant stirring for 4-6 hours. The high temperature is necessary to drive the condensation and subsequent dehydration/cyclization.

-

Work-up: Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization: Basify the acidic aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of ~8 is achieved. This deprotonates the amine and ensures the product is in its free base form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its polarity, which is suitable for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel using a gradient elution (e.g., 20-50% ethyl acetate in hexanes) to yield the pure 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.

Synthesis Workflow Diagram

Caption: Workflow for synthesis and purification.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)

The first analytical step post-purification is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Principle: Electrospray Ionization (ESI) is a soft ionization technique that generates intact protonated molecules [M+H]⁺ in the gas phase. A Time-of-Flight (TOF) or Orbitrap analyzer then measures the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error), enabling differentiation between compounds with the same nominal mass but different elemental formulas.

Protocol 2.1: ESI-TOF HRMS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula, C₁₄H₁₂N₂O.

Data Interpretation

The molecular formula of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is C₁₄H₁₂N₂O.[9] The expected data is summarized below.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C14H12N2O | Confirmed |

| Monoisotopic Mass | 224.09496 Da | 224.0950 ± 0.0011 |

| [M+H]⁺ Adduct | 225.10224 Da | 225.1022 ± 0.0011 |

Table 1: Expected HRMS Data.

Trustworthiness: A mass error of less than 5 ppm between the theoretical and observed values provides extremely high confidence in the assigned molecular formula, ruling out other potential elemental compositions.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. This serves as a crucial cross-validation of the structure proposed by other methods.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds (e.g., stretching, bending). A plot of absorbance versus wavenumber produces a unique spectral fingerprint.

Protocol 3.1: FTIR Data Acquisition (ATR)

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Data Interpretation

The FTIR spectrum will confirm the presence of the primary amine, the aromatic systems, and the benzoxazole core.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3300 (two sharp bands) | Confirms the presence of the primary amine.[10][11][12] |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650-1580 | Further evidence of the -NH₂ group.[10] |

| Aromatic System | C-H Stretch | 3100-3000 | Indicates aromatic protons. |

| Benzoxazole Core | C=N Stretch | ~1630 | Characteristic of the imine-like bond within the oxazole ring.[3] |

| Aromatic System | C=C Bending | 1600-1475 (multiple bands) | Confirms the presence of the aromatic rings. |

| Benzoxazole Core | C-O-C Asymmetric Stretch | ~1250 | Strong absorption confirming the ether linkage in the oxazole ring. |

Table 2: Predicted FTIR Absorption Frequencies.

Connectivity and Final Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for establishing the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in an external magnetic field. Absorption of radiofrequency energy promotes these nuclei to a higher energy state. The precise frequency required (chemical shift) is highly sensitive to the local electronic environment of each nucleus, providing detailed structural information.

Protocol 4.1: ¹H and ¹³C NMR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen because it is an excellent solvent for this compound and its residual proton signal does not interfere with key aromatic signals. Furthermore, it slows the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct signal.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (Methylphenyl) | 8.0 - 7.4 | Multiplet (m) | 4H | Protons on the 3-methylphenyl ring, deshielded by the benzoxazole system. |

| Ar-H (Benzoxazole) | 7.3 - 6.8 | Multiplet (m) | 3H | Protons on the amine-substituted benzene ring, generally more shielded. |

| -NH₂ | ~5.5 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Broadness is typical. |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Methyl group protons with no adjacent proton neighbors. |

Table 3: Predicted ¹H NMR Data (in DMSO-d₆).

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=N (Oxazole) | ~163 | Quaternary carbon of the oxazole imine, highly deshielded. |

| C-O (Oxazole) | ~151 | Quaternary carbon bonded to both N and O. |

| Aromatic C-NH₂ | ~145 | Quaternary carbon attached to the electron-donating amine group. |

| Aromatic C-H & C-q | 142 - 110 | Complex region containing all other aromatic carbons. |

| -CH₃ | ~21 | Aliphatic methyl carbon, the most shielded signal. |

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆).

Structural Confirmation Workflow

The combination of these spectroscopic techniques provides a robust, self-validating system for structural confirmation.

Caption: A convergent workflow for structural confirmation.

Conclusion

The structural elucidation of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is achieved through a logical and synergistic application of synthesis, mass spectrometry, and spectroscopy. HRMS provides the exact molecular formula, FTIR confirms the presence of essential functional groups, and NMR spectroscopy definitively establishes the atomic connectivity. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This systematic approach is fundamental in research and drug development, ensuring the identity and purity of compounds of interest.

References

-

Camps, P., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3447-3451. Available at: [Link]

-

MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(6). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aryl benzoxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386-1394. Available at: [Link]

-

MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(1), 169. Available at: [Link]

-

ResearchGate. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26867-26895. Available at: [Link]

-

PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. Retrieved from [Link]

-

Amazon AWS. (n.d.). Supporting information Novel arylsulfonamide derivatives.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

-

JOCPR. (2014). Synthesis and antimicrobial activity of novel.... Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

Sources

- 1. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 8. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

Technical Guide: Physicochemical Profiling & Synthetic Utility of 6-Amino-2-Arylbenzoxazoles

Executive Summary

The 6-amino-2-arylbenzoxazole moiety represents a privileged scaffold in medicinal chemistry and optical materials science. Distinguished by its planar, bicyclic heteroarene architecture, this system functions as a "push-pull" chromophore where the 6-amino group acts as an electron donor (D) and the benzoxazole ring serves as the electron acceptor (A). This D-π-A configuration confers exceptional solvatochromic properties, making these derivatives valuable as microenvironmental polarity probes. Simultaneously, the scaffold serves as a structural isostere to purine bases, providing a template for high-affinity kinase inhibitors (specifically VEGFR-2) and DNA-intercalating agents. This guide provides a rigorous analysis of their synthesis, photophysical characterization, and physicochemical stability.

Structural Architecture & Synthetic Pathways

The "Push-Pull" Electronic System

The physicochemical distinctiveness of 6-amino-2-arylbenzoxazoles arises from the electronic communication between the electron-rich amino group at position 6 and the electron-deficient oxazole ring.

-

Ground State: The molecule exhibits a dipole moment oriented along the long axis.

-

Excited State: Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs from the amino nitrogen to the benzoxazole core. This charge redistribution is the primary driver for its large Stokes shift and sensitivity to solvent polarity.

Synthetic Methodology

While various routes exist, the acid-catalyzed condensation of 2,4-diaminophenol with substituted benzoic acids remains the industrial standard due to its atom economy and scalability.

Diagram 1: Synthetic Workflow (PPA Condensation)

The following flow illustrates the critical path for synthesizing 6-amino-2-arylbenzoxazole derivatives using Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.

Caption: Optimized synthetic pathway via Polyphosphoric Acid (PPA) mediated cyclodehydration. This route minimizes side reactions common in oxidative cyclization.

Photophysical Characterization

Solvatochromism & Stokes Shift

These derivatives exhibit positive solvatochromism.[1] As solvent polarity increases, the excited state (which is more polar due to ICT) is stabilized more than the ground state, lowering the energy gap and resulting in a bathochromic (red) shift in emission.

Table 1: Solvatochromic Shift Data (Representative for 6-amino-2-phenylbenzoxazole)

| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift ( | Quantum Yield ( |

| Cyclohexane | 0.006 | 328 | 395 | ~5,100 | 0.65 |

| Toluene | 0.099 | 330 | 408 | ~5,800 | 0.72 |

| Chloroform | 0.259 | 332 | 425 | ~6,600 | 0.68 |

| Acetonitrile | 0.460 | 331 | 440 | ~7,500 | 0.55 |

| Methanol | 0.762 | 330 | 455 | ~8,300 | 0.35 |

Note: Data derived from general trends in aminobenzoxazole solvatochromism [4][6]. High polarity solvents (MeOH) often quench fluorescence (

Mechanism of Fluorescence

The fluorescence mechanism is dominated by the planarization of the phenyl ring with the benzoxazole core in the excited state. Steric hindrance introduced at the ortho-position of the 2-aryl ring can disrupt this planarity, significantly reducing quantum yield.

Diagram 2: Photophysical Jablonski Scheme

This diagram visualizes the energy transitions, highlighting the Intramolecular Charge Transfer (ICT) pathway.

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the large Stokes shift observed in polar solvents.

Physicochemical Stability & Biological Interface

Acid-Base Equilibria (pKa)

-

Benzoxazole Nitrogen (N3): Weakly basic. Protonation typically occurs at pH < 2.0.

-

6-Amino Group: Less basic than aniline due to the electron-withdrawing nature of the heterocycle.

-

Significance: At physiological pH (7.4), the molecule remains largely uncharged, facilitating passive membrane transport.

Lipophilicity (LogP)

The 6-amino-2-arylbenzoxazole core is moderately lipophilic.

-

Base LogP: ~2.5 - 3.0.

-

Tuning: Substitution on the 2-aryl ring allows for LogP modulation. Adding a -CF3 group (common in drug design) increases lipophilicity (LogP > 4.0), enhancing blood-brain barrier permeability but potentially reducing solubility [8].

Biological Target: VEGFR-2 Inhibition

Recent studies identify these derivatives as potent inhibitors of VEGFR-2 kinase, a critical driver of tumor angiogenesis. The 6-amino group acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket [2][5].

Experimental Protocols

Protocol: Synthesis of 6-Amino-2-(4-chlorophenyl)benzoxazole

Objective: Synthesis of a representative derivative via PPA condensation.

-

Reagent Prep: In a 100 mL round-bottom flask, combine 2,4-diaminophenol dihydrochloride (10 mmol) and 4-chlorobenzoic acid (10 mmol).

-

Solvent Addition: Add Polyphosphoric Acid (PPA) (20 g). PPA serves as the solvent and dehydrating agent.

-

Reaction: Heat the mixture to 180°C in an oil bath with magnetic stirring. Maintain for 4–6 hours. Critical: Monitor the disappearance of the starting acid via TLC (30% EtOAc/Hexane).

-

Quenching: Allow the dark syrup to cool to ~80°C, then pour slowly into 200g of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: Adjust pH to ~8.0 using 10%

solution. -

Isolation: Filter the precipitate, wash with copious water, and dry.

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Expected Yield: 75–85%.

-

Appearance: Pale yellow needles.

-

Protocol: Quantum Yield ( ) Determination

Objective: Determine the efficiency of fluorescence emission relative to a standard.

-

Standard Selection: Use Quinine Sulfate in 0.1 M

( -

Sample Prep: Dissolve the benzoxazole derivative in the solvent of interest (e.g., Ethanol).

-

Absorbance Adjustment: Dilute both sample and standard so that absorbance at the excitation wavelength (330 nm) is below 0.1 OD . Reason: To prevent inner-filter effects (re-absorption of emitted light).

-

Measurement: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation: Use the following equation:

Where

References

-

Ayati, A. et al. (2015).[2] Synthesis and biological investigation of 2-aminothiazole sulfonamide derivatives. EXCLI Journal. 2

-

Zhang, L. et al. (2021). 6-amide-2-aryl benzoxazole/benzimidazole derivatives as VEGFR-2 inhibitors: QSAR and Topomer CoMFA studies. Chemical Papers. 3[4][5][6][3][7]

-

Mahmoud, A. et al. (2025).[2][7] Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors. Journal of Computer-Aided Molecular Design. 7

-

Guzow, K. et al. (2005).[8] Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. Spectrochimica Acta Part A. 8[4]

-

Wang, J. et al. (2019). Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole derivatives against tumor cells. European Journal of Medicinal Chemistry. 9[4]

-

Pandey, N. et al. (2021).[5] Solvatochromism and Estimation of Ground and Excited State Dipole Moments. Spectrochimica Acta Part A. 10

-

Lokwani, P. et al. (2011).[11] Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 11[4][5][6][7]

-

Lanza, E. et al. (2025).[2][6][12] Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives. ResearchGate.[6] 6

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. excli.de [excli.de]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

Introduction: Unveiling the Luminescent Potential of a Novel Benzoxazole Derivative

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of bioactive compounds and functional materials.[1][2][3][4] These heterocyclic structures are isosteres of naturally occurring nucleic bases, which allows them to readily interact with biological systems.[2][4] Furthermore, their conjugated π-systems often give rise to intriguing photophysical properties, making them valuable as fluorescent probes, sensors, and laser dyes.[5] This guide focuses on a specific derivative, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a molecule with the potential for significant fluorescence.

The fluorescence quantum yield (Φf) is a paramount parameter that quantifies the efficiency of a molecule's fluorescence.[6][7] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A high quantum yield is often a prerequisite for applications in high-sensitivity detection assays, bio-imaging, and optoelectronic devices. For drug development professionals, fluorophores with high quantum yields are instrumental in the development of fluorescently-tagged therapeutics and in high-throughput screening assays.

As the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine has not been previously reported in the literature, this guide provides a comprehensive, field-proven protocol for its experimental determination. We will delve into the theoretical underpinnings of fluorescence, provide a step-by-step methodology for an accurate and reliable measurement using the comparative method, and discuss the critical aspects of data analysis and experimental integrity.

Theoretical Framework: The Essence of Fluorescence Quantum Yield

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The entire process occurs on a nanosecond timescale.

However, fluorescence is not the only de-excitation pathway available. The excited molecule can also return to the ground state through non-radiative processes, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state (which may lead to phosphorescence or non-radiative decay).[9] The fluorescence quantum yield (Φf) is a measure of the competition between these radiative and non-radiative pathways.[9]

Mathematically, it is expressed as:

Φf = (Number of photons emitted) / (Number of photons absorbed) = kf / (kf + knr)

where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative decay processes.

The most common and accessible method for determining the fluorescence quantum yield of an unknown sample in solution is the relative method, first extensively detailed by Williams et al.[9] This technique involves comparing the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.[9][10]

Experimental Protocol: Determining the Fluorescence Quantum Yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

This protocol employs the comparative method, which offers high accuracy when performed with care.[10] It involves measuring the absorbance and fluorescence intensity of both the test compound and a reference standard at various concentrations.

PART 1: Synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

While the target compound is commercially available from suppliers like Fluorochem[11], for research purposes, a synthetic route may be required. A general and effective method for the synthesis of 2-aryl benzoxazoles involves the condensation of a 2-aminophenol with a corresponding aldehyde or carboxylic acid.[4][12] A plausible route for the target compound is the reaction of 4-amino-2-nitrophenol with 3-methylbenzoic acid in the presence of a condensing agent like polyphosphoric acid, followed by reduction of the nitro group.[4] The final product should be purified by column chromatography or recrystallization and its identity confirmed by NMR and mass spectrometry.

PART 2: Materials and Instrumentation

-

Test Compound: 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

-

Reference Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546) is a commonly used and well-validated standard for the UV-visible region.[13][14] Alternatively, a standard with closer spectral overlap, if available, is preferable to minimize wavelength-dependent instrumental errors.[15][16]

-

Solvent: Spectroscopic grade ethanol. The choice of solvent is critical as it can influence the quantum yield.[17]

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer for accurate absorbance measurements.

-

A calibrated spectrofluorometer for recording fluorescence emission spectra.

-

PART 3: Solution Preparation

The cardinal rule in quantum yield determination is to work with optically dilute solutions to mitigate inner filter and re-absorption effects.[9][13][16] The absorbance of the solutions in a standard 10 mm cuvette should not exceed 0.1 at the excitation wavelength.[9][13][16]

-

Stock Solutions: Prepare stock solutions of both 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine and quinine sulfate at a concentration of approximately 1 x 10⁻⁴ M in their respective solvents.

-

Working Solutions: From the stock solutions, prepare a series of five dilutions for both the test compound and the reference standard, with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

PART 4: Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Vis absorption spectrum for each working solution of the test compound and the reference standard. Determine the wavelength of maximum absorption (λ_max) for the test compound.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This should ideally be a wavelength at which both the test compound and the standard have significant absorbance, and it is often chosen to be near the absorption maximum of the test compound.

-

Record the fluorescence emission spectrum for each of the working solutions of both the test compound and the standard, ensuring that the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.[15]

-

Record the fluorescence spectrum of the pure solvent to serve as a blank.

-

PART 5: Data Analysis and Calculation

The fluorescence quantum yield of the test sample (Φx) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)[10][16]

Where:

-

Φₛₜ is the known quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the solvents used for the test sample and the standard.

Step-by-Step Calculation:

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this function.

-

Plot Data: Create two separate plots:

-

Integrated fluorescence intensity vs. absorbance for 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.

-

Integrated fluorescence intensity vs. absorbance for the quinine sulfate standard.

-

-

Determine Gradients: Perform a linear regression for each plot. The slope of the resulting line is the gradient (Grad). A linear relationship with an R² value close to 1 indicates that the measurements are within the ideal concentration range.

-

Calculate Quantum Yield: Substitute the known quantum yield of the standard, the calculated gradients, and the refractive indices of the solvents into the equation to determine the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine.

Data Presentation and Visualization

For clarity and ease of comparison, the collected and calculated data should be presented in a tabular format.

Table 1: Illustrative Spectroscopic Data and Quantum Yield Calculation

| Sample | Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Gradient (Grad) | Refractive Index (n) | Calculated Quantum Yield (Φf) |

| Quinine Sulfate (Standard) | 1 | 0.021 | 150,000 | 1.33 (0.5M H₂SO₄) | 0.546 (known) | |

| 2 | 0.040 | 285,000 | 7,100,000 | |||

| 3 | 0.062 | 440,000 | ||||

| 4 | 0.081 | 575,000 | ||||

| 5 | 0.099 | 705,000 | ||||

| Test Compound | 1 | 0.025 | 210,000 | 1.36 (Ethanol) | 0.75 | |

| 2 | 0.045 | 378,000 | 8,400,000 | |||

| 3 | 0.065 | 546,000 | ||||

| 4 | 0.085 | 714,000 | ||||

| 5 | 0.100 | 840,000 |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only.

Diagram 1: Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative fluorescence quantum yield determination.

Diagram 2: De-excitation Pathways of an Excited Molecule

Caption: Competing de-excitation pathways for a photo-excited molecule.

Scientific Integrity and Self-Validation

The trustworthiness of a quantum yield measurement hinges on the meticulous control of experimental variables.[6]

-

Inner Filter Effect: At absorbances above 0.1, the excitation light is significantly attenuated as it passes through the cuvette, leading to non-uniform excitation and an underestimation of the fluorescence intensity. The protocol's strict adherence to low absorbance values is a primary self-validating mechanism against this error.[9][16]

-

Solvent Purity: Impurities in the solvent can have their own fluorescence or can quench the sample's fluorescence. Using spectroscopic grade solvents is mandatory.

-

Standard Selection: The choice of the quantum yield standard is crucial. Ideally, the standard should absorb and emit in a similar spectral region as the test compound to minimize instrument-based spectral sensitivity errors.[15][16] Cross-calibrating with a second standard can further validate the results.[9][16]

-

Instrument Calibration: The spectrofluorometer's emission monochromator and detector should be corrected for wavelength-dependent variations in sensitivity. Modern instruments often have built-in correction factors.

By plotting the integrated fluorescence intensity versus absorbance and confirming linearity, the researcher validates that the measurements were performed under conditions free from the major concentration-dependent errors.[10]

Conclusion and Future Outlook

This guide provides a robust and reliable framework for determining the fluorescence quantum yield of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. By following this detailed protocol, researchers can confidently quantify this critical photophysical parameter. An accurate determination of the quantum yield is the first step in evaluating this compound's potential for applications in drug discovery, cellular imaging, and materials science. A high quantum yield would signify a highly efficient fluorophore, making it a promising candidate for further development as a fluorescent probe or as a component in advanced optical materials. The principles and methodologies outlined herein are broadly applicable to the characterization of any novel fluorescent compound, ensuring data integrity and comparability across different studies.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Le-Gac, S., Frapper, G., & Gacoin, T. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

Virtual Labs. (2023). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]

-

Gao, C., & Li, H. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

-

Reddit. (2022). What's the more important factor to consider when choosing a quantum yield standard?. r/chemistry. [Link]

-

Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]

-

Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

-

National Center for Biotechnology Information. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem. [Link]

-

PubChemLite. 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. [Link]

-

Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

-

Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

-

National Center for Biotechnology Information. 2-[(2-Methylphenyl)methyl]-1,3-benzoxazol-6-amine. PubChem. [Link]

-

American Chemical Society. (2019). Initial Concept for Azulene-Based Fluorescent Probe for ROS/RNS. Journal of the American Chemical Society, 141, 19389-19396. [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 7(1), 163-172. [Link]

-

National Center for Biotechnology Information. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

-

Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

-

MDPI. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]

-

National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

-

Marzzacco, C. J., et al. (1987). Excited-State Protonation and Photophysical Properties of Azaphenanthrenes. The Journal of Physical Chemistry, 91(9), 2353–2357. [Link]

-

Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491. [Link]

-

Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Elsevier. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. d-nb.info [d-nb.info]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. agilent.com [agilent.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 14. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 15. reddit.com [reddit.com]

- 16. static.horiba.com [static.horiba.com]

- 17. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

Molecular weight and formula of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

[1][2]

Physicochemical Profile

The molecule 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is a heterobicyclic aromatic amine. Its structure comprises a benzoxazole core substituted at the 2-position with a meta-tolyl group and at the 6-position with a primary amine. This specific substitution pattern is critical for its electronic properties, particularly in fluorescence and ligand binding affinity.

Core Identity Data[3]

| Parameter | Value | Notes |

| IUPAC Name | 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | |

| CAS Registry Number | 890985-45-2 | |

| Molecular Formula | ||

| Molecular Weight | 224.26 g/mol | |

| Exact Mass | 224.09496 | Monoisotopic |

| Predicted LogP | ~3.4 | Lipophilic, suitable for CNS penetration |

| H-Bond Donors | 1 (Amine | |

| H-Bond Acceptors | 3 (N of oxazole, O of oxazole, N of amine) |

Structural Analysis[6]

-

The Scaffold: The 1,3-benzoxazole ring system is a bioisostere of the indole and benzimidazole rings, offering enhanced metabolic stability against oxidation compared to indoles.

-

The 6-Amine: Positioned para to the oxazole nitrogen (N3), this group acts as a strong electron donor (D), creating a "Push-Pull" electronic system with the electron-withdrawing benzoxazole core. This often results in intrinsic fluorescence (Intramolecular Charge Transfer, ICT).

-

The 2-Aryl Group: The 3-methylphenyl moiety provides steric bulk and lipophilicity without introducing reactive handles, making it an ideal anchor for hydrophobic pockets in protein targets (e.g., amyloid fibrils or kinase ATP-binding sites).

Synthetic Pathways & Logic

Retrosynthetic Analysis

To synthesize the 6-amino derivative, regiochemistry is paramount.

-

Target: 6-Amino-2-(3-methylphenyl)benzoxazole.[1]

-

Precursor A (Nucleophile): 2-Amino-5-nitrophenol .

-

Note: The nitro group is para to the amine. Upon cyclization, the nitrogen ends up at position 3, placing the nitro group at position 6.

-

Reduction: The nitro group is reduced to the amine after cyclization to avoid side reactions during the harsh condensation step.

-

-

Precursor B (Electrophile): 3-Methylbenzoic acid (m-Toluic acid).

Reaction Workflow (DOT Diagram)

Figure 1: Two-step synthetic pathway ensuring correct regiochemistry at the 6-position.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Nitro-2-(3-methylphenyl)benzoxazole

Rationale: Direct condensation in PPA drives the reaction to completion by sequestering water, shifting the equilibrium toward the heterocycle.

-

Setup: Equip a 250 mL round-bottom flask with a mechanical stirrer (PPA is viscous) and a drying tube.

-

Reagents:

-

2-Amino-5-nitrophenol (15.4 g, 100 mmol)

-

3-Methylbenzoic acid (13.6 g, 100 mmol)

-

Polyphosphoric acid (PPA) (~150 g)

-

-

Procedure:

-

Mix the phenol and acid precursors intimately in the flask.

-

Add PPA and heat the mixture to 180–200°C with slow stirring. The mixture will become a homogeneous dark syrup.

-

Maintain temperature for 4–6 hours . Monitor by TLC (ensure disappearance of starting phenol).

-

-

Workup:

-

Cool the reaction mass to ~80°C (do not let it solidify completely).

-

Pour slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the benzoxazole precipitates.

-

Neutralize the slurry with 10% NaOH or

to pH ~8. -

Filter the solid, wash copiously with water, and dry.

-

Recrystallization: Ethanol or DMF/Water mixture.

-

Step 2: Reduction to the 6-Amine

Rationale: Stannous chloride (

-

Reagents:

-

6-Nitro intermediate (10 mmol)

- (50 mmol, 5 equiv)

-

Ethanol (50 mL)

-

-

Procedure:

-

Suspend the nitro compound in ethanol and heat to reflux.

-

Add stannous chloride portion-wise (exothermic).

-

Reflux for 2–3 hours .

-

-

Workup:

-

Cool and pour into ice water.

-

Basify with saturated

to pH 8–9 (precipitates tin salts). -

Extract with Ethyl Acetate (

mL). -

Dry organic layer over

and concentrate.[2] -

Purification: Flash column chromatography (Hexane/Ethyl Acetate 7:3).

-

Analytical Characterization Expectations

To validate the synthesis, compare your data against these predicted spectral signatures:

-

NMR (DMSO-

-

2.40 (s, 3H,

-

5.40 (br s, 2H,

- 6.6–6.8 (m, 2H, Benzoxazole C5-H and C7-H; C7 is ortho to amine, shielded).

- 7.3–7.4 (m, 1H, Benzoxazole C4-H).

- 7.4–8.0 (m, 4H, 3-methylphenyl protons).

-

2.40 (s, 3H,

-

Mass Spectrometry (ESI+):

- .

-

IR Spectroscopy:

-

3300–3400

(Primary amine -

1620

(

-

Applications & Biological Relevance[3][5][6][7][8][9][10]

Amyloid Fibril Imaging

Benzoxazole derivatives are privileged scaffolds for binding

-

Mechanism: The 6-amine group acts as an electron donor, and the benzoxazole nitrogen acts as an acceptor. Upon binding to the hydrophobic amyloid pocket, the rotation of the phenyl ring is restricted, often leading to a significant increase in fluorescence quantum yield (molecular rotor effect).

Fluorescent Probes

This molecule exhibits Solvatochromism .

-

Excitation: ~330–350 nm (UV region).

-

Emission: ~420–480 nm (Blue region).

-

Shift: In polar solvents, the emission red-shifts due to the stabilization of the ICT state.

Drug Discovery Scaffold

The 6-amine is a versatile handle for further derivatization:

-

Sulfonamides: Reaction with sulfonyl chlorides yields potential COX-2 inhibitors.

-

Ureas: Reaction with isocyanates yields potential kinase inhibitors (e.g., VEGFR, PDGFR targets).

References

-

Fluorochem. (2025). Product Analysis: 2-(3-methylphenyl)-1,3-benzoxazol-6-amine (CAS 890985-45-2).[3][1] Retrieved from

-

PubChem. (2025). Compound Summary: 2-substituted-benzoxazol-6-amine derivatives.[4] National Library of Medicine. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2022). One-pot synthesis of 2-arylated benzoxazoles using triphenylbismuth dichloride.[5][6] Retrieved from

-

ChemicalBook. (2025). CAS Data: 890985-45-2 Properties and Suppliers.[1] Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. 2-(3-methylphenyl)-1,3-benzoxazol-6-amine CAS#: 890985-45-2 [amp.chemicalbook.com]

- 4. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]

- 5. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Synthesis of 2-Substituted Benzoxazol-6-amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and diagnostics. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. Among these, 2-substituted benzoxazol-6-amines represent a particularly important subclass, serving as key intermediates and final products in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, with a focus on robust and reproducible methodologies amenable to a research and drug development setting. We will delve into the core synthetic pathways, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and conditions.

Strategic Approaches to the Synthesis of 2-Substituted Benzoxazol-6-amines

The synthesis of 2-substituted benzoxazol-6-amines is typically approached through a multi-step sequence that involves the initial construction of the benzoxazole core bearing a nitro group at the 6-position, followed by the reduction of this nitro functionality to the desired amine. This strategy is often preferred due to the commercial availability of the key starting material, 4-nitro-2-aminophenol, and the well-established methodologies for nitro group reduction.

Part 1: Construction of the 2-Substituted-6-nitrobenzoxazole Core

The formation of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol derivative with a suitable electrophilic partner that provides the C2 carbon of the heterocyclic ring.

A robust and widely used method for the synthesis of 2-aryl- and 2-alkyl-6-nitrobenzoxazoles is the direct condensation of 4-nitro-2-aminophenol with a carboxylic acid. This reaction is typically facilitated by a dehydrating agent, with polyphosphoric acid (PPA) being a common and effective choice. PPA serves as both a solvent and a catalyst, promoting the formation of an intermediate amide which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole [1]

-

Reactants:

-

2-Amino-5-nitrophenol (5.00 g, 32.4 mmol)

-

p-Toluic acid (4.41 g, 32.4 mmol)

-

Polyphosphoric acid (150 g)

-

-

Procedure:

-

In a round-bottom flask, combine 2-amino-5-nitrophenol and p-toluic acid.

-

Carefully add polyphosphoric acid to the flask with stirring.

-

Heat the reaction mixture to 150°C and maintain this temperature for the duration of the reaction (monitoring by TLC is recommended).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.

-

-

Yield: 5.69 g (69%)

An alternative and often milder approach to the synthesis of 2-substituted-6-nitrobenzoxazoles involves the condensation of 4-nitro-2-aminophenol with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. Various oxidizing agents can be employed for this transformation.

Conceptual Workflow: Synthesis of 2-Aryl-6-nitrobenzoxazole from an Aldehyde

Caption: Oxidative cyclization of 4-nitro-2-aminophenol and an aldehyde.

Part 2: Reduction of the 6-Nitro Group to the 6-Amino Functionality

The final and crucial step in the synthesis of 2-substituted benzoxazol-6-amines is the reduction of the nitro group. Several methods are available for this transformation, with the choice often depending on the nature of the substituents on the benzoxazole core and the desired scale of the reaction.

A classic and highly effective method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid, typically hydrochloric acid. This method is generally high-yielding and tolerant of a wide range of functional groups.

Experimental Protocol: Reduction of 2-Aryl-6-nitrobenzoxazole using SnCl₂/HCl

-

Reactants:

-

2-Aryl-6-nitrobenzoxazole (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

-

-

Procedure:

-

Dissolve the 2-aryl-6-nitrobenzoxazole in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O to the solution.

-

Carefully add concentrated HCl and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of NaHCO₃ or a solution of NaOH until the pH is basic.

-

The resulting mixture is often a thick precipitate of tin salts. This can be filtered, and the filtrate extracted with an organic solvent (e.g., ethyl acetate). Alternatively, the entire mixture can be extracted, and the tin salts removed during the workup.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-6-aminobenzoxazole.

-

For a cleaner and often more environmentally friendly reduction, catalytic hydrogenation is an excellent alternative. This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It avoids the use of stoichiometric amounts of metal reagents and simplifies the workup procedure.

Experimental Protocol: Catalytic Hydrogenation of a 2-Substituted-6-nitrobenzoxazole

-

Reactants:

-

2-Substituted-6-nitrobenzoxazole (1 equivalent)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the 2-substituted-6-nitrobenzoxazole in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel, and if not a dedicated hydrogenation apparatus, purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically via a balloon).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-substituted-6-aminobenzoxazole.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Condensation with Carboxylic Acids | 4-Nitro-2-aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High yields, robust, wide substrate scope. | High temperatures, viscous reaction medium can complicate workup. |

| Condensation with Aldehydes | 4-Nitro-2-aminophenol, Aldehyde | Oxidizing agent | Milder conditions often possible. | Requires an additional oxidizing agent. |

| Nitro Reduction with SnCl₂ | 2-Substituted-6-nitrobenzoxazole | SnCl₂·2H₂O, HCl | High yields, reliable, tolerates many functional groups. | Stoichiometric metal waste, workup can be challenging due to tin salts. |

| Catalytic Hydrogenation | 2-Substituted-6-nitrobenzoxazole | Pd/C, H₂ | Cleaner reaction, easier workup, environmentally friendly. | Requires specialized hydrogenation equipment, catalyst can be expensive. |

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway to 2-substituted benzoxazol-6-amines.

Caption: General two-step synthesis of 2-substituted benzoxazol-6-amines.

Conclusion

The synthesis of 2-substituted benzoxazol-6-amines is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a specific route will depend on factors such as the desired scale of the synthesis, the nature of the substituents, and the available laboratory equipment. The two-step approach involving the formation of a 6-nitrobenzoxazole intermediate followed by its reduction is a versatile and widely applicable strategy. By carefully selecting the appropriate reagents and conditions, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science.

References

-

Bruno, G., Centore, R., & Tuzi, A. (2008). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. [Link]

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25421. [Link]

-

Šlachtová, V., Fejér, K., Gucký, T., & Rolčík, J. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19045-19056. [Link]

-

Organic Syntheses. (1941). 2-Amino-4-nitrophenol. Organic Syntheses, Coll. Vol. 1, p.49 (1941); Vol. 08, p.12 (1928). [Link]

-

Centore, R., Fusco, S., & Tuzi, A. (2007). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4647. [Link]

-

Nguyen, T. H., & Tran, P. H. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology for Sustainable Development, 4(1), 1-6. [Link]

Sources

A Technical Guide to the Electronic Absorption Spectra of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electronic absorption properties of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, a heterocyclic compound featuring the versatile benzoxazole scaffold. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science for their unique photophysical properties and biological activities.[1][2] This document details the theoretical underpinnings of the molecule's UV-Visible absorption, provides a robust experimental protocol for its characterization, and offers an in-depth analysis of its spectral behavior. We explore the influence of molecular structure on electronic transitions and investigate the solvatochromic effects by analyzing spectral shifts across a range of solvents with varying polarities. The insights presented herein are crucial for professionals engaged in the development of novel therapeutics, fluorescent probes, and advanced organic materials.

Introduction: The Benzoxazole Core in Modern Science

The benzoxazole ring is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant applications.[2] It is found in a variety of bioactive molecules, including antimicrobial, antiviral, and antitumor agents.[1][3] Furthermore, the rigid, planar, and electron-deficient nature of the benzoxazole system, often combined with its high fluorescence efficiency, makes its derivatives ideal candidates for electro-optical materials, pH indicators, and fluorescent probes for bioimaging.[4]

The specific compound of interest, 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine (C₁₄H₁₂N₂O), combines the benzoxazole core with two key substituents: a 2-(3-methylphenyl) group and a 6-amino group.[5] The phenyl group extends the π-conjugated system, while the amine group acts as a powerful electron-donating auxochrome. This "push-pull" architecture, with an electron-donating group (the amine) and an electron-accepting moiety (the benzoxazole system), is expected to give rise to interesting photophysical behaviors, particularly intramolecular charge transfer (ICT) characteristics.[6][7]

Understanding the electronic absorption spectrum is the first and most fundamental step in characterizing the photophysical properties of such a molecule. The UV-Visible spectrum reveals the energies of its electronic transitions, provides insights into the molecular structure, and helps predict its behavior in different chemical environments, which is paramount for any potential application.[3]

Caption: Standard experimental workflow for UV-Vis analysis.

Spectroscopic Analysis and Data Interpretation

The electronic absorption spectra of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine are expected to show intense, broad bands in the UVA region, characteristic of extended π-conjugated systems. [3][8]The data below are representative of what would be observed for this class of compound.

Table 1: Absorption Spectral Data in Various Solvents

| Solvent | Dielectric Constant (ε) | λₘₐₓ (nm) | Molar Absorptivity (ε) (x 10⁴ M⁻¹cm⁻¹) |

| n-Hexane | 1.88 | 338 | 2.15 |

| Toluene | 2.38 | 341 | 2.20 |

| THF | 7.58 | 345 | 2.24 |

| Acetonitrile | 37.5 | 349 | 2.28 |

| Ethanol | 24.5 | 352 | 2.31 |

4.1. Analysis of Electronic Transitions

The primary absorption band observed between 338 nm and 352 nm is assigned to the first π → π* electronic transition (S₀ → S₁) of the conjugated molecular framework. This assignment is consistent with studies on similar 2-phenylbenzoxazole derivatives. [3][4]The high molar absorptivity values (> 20,000 M⁻¹cm⁻¹) confirm the allowed nature of this transition. The presence of the electron-donating 6-amino group and the extended conjugation from the 2-phenyl group are responsible for shifting this band to longer wavelengths compared to the unsubstituted benzoxazole core.

4.2. Interpretation of Solvatochromic Effects

The data in Table 1 clearly demonstrate a positive solvatochromic effect, with the λₘₐₓ exhibiting a progressive bathochromic (red) shift as the solvent polarity increases. The total shift from non-polar n-hexane to polar protic ethanol is 14 nm. This behavior is a strong indicator of an increase in the molecular dipole moment upon excitation from the ground state (S₀) to the first excited state (S₁). [6][9] This phenomenon can be explained by an Intramolecular Charge Transfer (ICT) mechanism. In the ground state, the molecule has some polar character. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating amino group (the "push" component) to the electron-accepting benzoxazole-phenyl system (the "pull" component). This creates a highly polar excited state. Polar solvents are better able to stabilize this polar excited state through dipole-dipole interactions than they can stabilize the less polar ground state. This differential stabilization lowers the energy of the excited state more than the ground state, reducing the overall energy gap for the transition and resulting in absorption at a longer wavelength. [6][7]

Caption: Logical diagram of the ICT process upon photoexcitation.

Conclusion and Future Directions

This guide establishes that 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine exhibits a strong π → π* absorption band in the UVA region (338-352 nm). The position of this band is sensitive to the solvent environment, displaying a distinct bathochromic shift with increasing solvent polarity. This positive solvatochromism provides compelling evidence for the occurrence of intramolecular charge transfer upon photoexcitation, a key property for applications in molecular sensors and optoelectronics.

The detailed experimental protocol provides a reliable framework for consistent characterization. For drug development professionals, this spectral data is foundational for understanding how the molecule might interact with biological environments of varying polarity. For materials scientists, the tunable nature of its absorption spectrum through solvent effects suggests potential for creating environmentally sensitive dyes and probes.

Future work should extend this analysis to fluorescence spectroscopy to fully characterize the emission properties and calculate the Stokes shift, which is critical for applications in bioimaging and as fluorescent markers. [6]Additionally, computational studies using Time-Dependent Density Functional Theory (TDDFT) would provide theoretical corroboration of the observed electronic transitions and further elucidate the nature of the ICT excited state. [3][4]

References

- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XX, s. I c, Chimie, 2012.

- 2-(3-methylphenyl)-1,3-benzoxazol-6-amine. PubChem.

- Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate.

- Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. Spectroscopy Online.

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences.

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. ResearchGate.

- Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New Journal of Chemistry.

- Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org.

- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PMC.

- Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry.

- 2-(3-methylphenyl)-1,3-benzoxazol-6-amine (CAS 890985-45-2). Fluorochem.

- Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives. Journal of Photochemistry and Photobiology A: Chemistry.

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.

Sources

- 1. jocpr.com [jocpr.com]

- 2. chem.uaic.ro [chem.uaic.ro]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-(3-methylphenyl)-1,3-benzoxazol-6-amine (C14H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Benzoxazole Amine Compounds

Introduction: The Critical Role of Stability in Drug Development

Benzoxazole amines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fundamental structure, an aromatic benzene ring fused to an oxazole ring, provides a unique electronic and spatial framework that can readily interact with biological targets.[4][5][6] The addition of an amine group further enhances the molecule's chemical diversity and potential for specific interactions within a biological system.

However, the journey from a promising hit compound to a viable drug product is fraught with challenges, chief among them being molecular stability. Thermodynamic stability, a measure of a molecule's energy state, is a critical determinant of a drug's shelf-life, formulation feasibility, and ultimately, its safety and efficacy.[7] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[8][9] Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of benzoxazole amine candidates are not merely procedural hurdles but are fundamental to successful drug development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for assessing the thermodynamic stability of benzoxazole amine compounds. We will delve into both experimental and computational methodologies, explore the key factors that govern stability, and examine common degradation pathways, providing a robust framework for making informed decisions in the drug discovery pipeline.

Section 1: Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis is the empirical characterization of a compound's behavior under thermal stress. Thermoanalytical techniques provide quantitative data on the physical and chemical changes that occur as a substance is heated.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is indispensable for identifying thermal transitions and understanding the solid-state properties of a drug candidate.

Causality of Experimental Choice: DSC is the gold standard for identifying melting points, glass transitions, and polymorphic forms.[11][12] For a benzoxazole amine, detecting a sharp melting point can confirm its crystalline nature and purity, while the absence of such a peak might indicate an amorphous state, which is thermodynamically less stable.[7] Furthermore, identifying different polymorphs is critical, as they can have distinct stabilities, solubilities, and bioavailabilities.

-

Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This self-validating step ensures the accuracy and reliability of the subsequent measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried benzoxazole amine powder into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. For volatile compounds or to study processes in a closed system, use a hermetically sealed pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, typically 25 °C.

-

Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting point (e.g., 250 °C).[13]

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[13]

-

-

Data Analysis: Analyze the resulting thermogram. Identify the onset temperature and peak maximum of the endothermic melting event. Integrate the peak area to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It directly assesses thermal stability by identifying the temperature at which a compound begins to decompose.[11][12]